molecular formula C15H19ClN4O B4918140 4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride

4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride

Cat. No.: B4918140
M. Wt: 306.79 g/mol
InChI Key: SYHKBNDBLQIHNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a suitable diketone, followed by cyclization and subsequent functionalization to introduce the piperidine ring . The reaction conditions often include the use of catalysts such as iron complexes and reducing agents like phenylsilane .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality. The scalability of the synthesis is a crucial factor in industrial settings, and methods are continuously refined to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert ketones or aldehydes to alcohols.

    Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride stands out due to its unique combination of a pyridazinone core and a piperidine ring. This structural motif enhances its pharmacological profile, making it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

4-amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O.ClH/c16-14-13(18-9-5-2-6-10-18)11-17-19(15(14)20)12-7-3-1-4-8-12;/h1,3-4,7-8,11H,2,5-6,9-10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHKBNDBLQIHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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